1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl iodide to introduce the ethyl group at the nitrogen atom.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives, such as:
1-methyl-3-propylpyrazole: Similar in structure but lacks the ethyl group, resulting in different chemical properties and biological activities.
1-ethyl-3-methylpyrazole: Contains an ethyl group but differs in the position of the substituents, leading to variations in reactivity and applications.
1-ethyl-5-propylpyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1856078-51-7 |
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Molecular Formula |
C12H20ClN5 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-3-7-17-12(5-6-14-17)9-13-11-8-15-16(4-2)10-11;/h5-6,8,10,13H,3-4,7,9H2,1-2H3;1H |
InChI Key |
KKQAQQIPAGNZMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=CN(N=C2)CC.Cl |
Origin of Product |
United States |
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